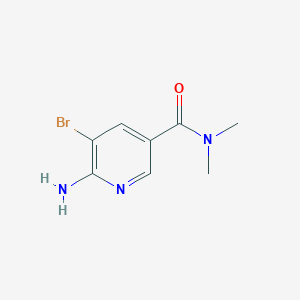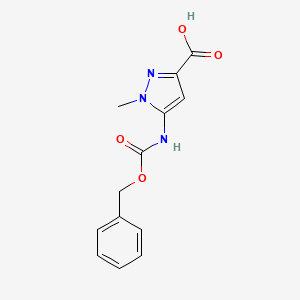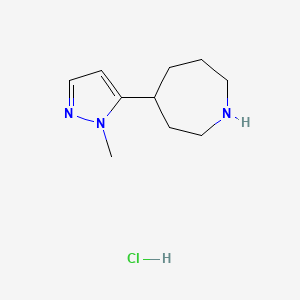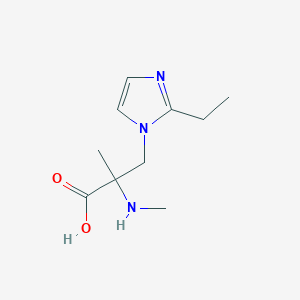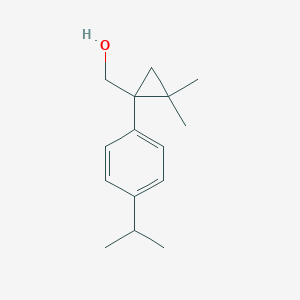
(1-(4-Isopropylphenyl)-2,2-dimethylcyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol is an organic compound that belongs to the class of cyclopropyl alcohols. This compound is characterized by a cyclopropane ring substituted with a 4-(propan-2-yl)phenyl group and a hydroxymethyl group. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate. The resulting cyclopropyl intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl carboxylic acid.
Reduction: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropane.
Substitution: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl chloride.
Wissenschaftliche Forschungsanwendungen
{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-dimethyl-1-phenylcyclopropylmethanol: Similar structure but lacks the 4-(propan-2-yl) substituent.
2,2-dimethyl-1-(4-methylphenyl)cyclopropylmethanol: Similar structure with a methyl group instead of the propan-2-yl group.
Uniqueness
The presence of the 4-(propan-2-yl)phenyl group in {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
[2,2-dimethyl-1-(4-propan-2-ylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C15H22O/c1-11(2)12-5-7-13(8-6-12)15(10-16)9-14(15,3)4/h5-8,11,16H,9-10H2,1-4H3 |
InChI-Schlüssel |
NYCQBGGOXRXUQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2(CC2(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


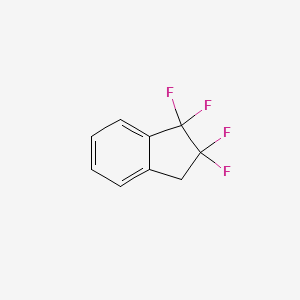
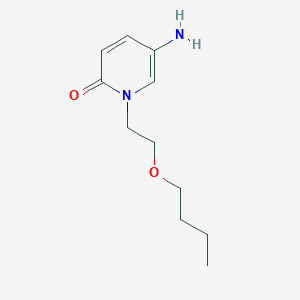
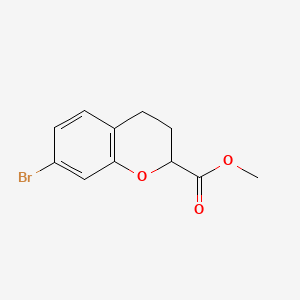
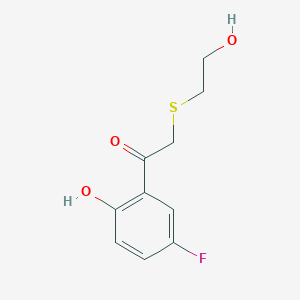
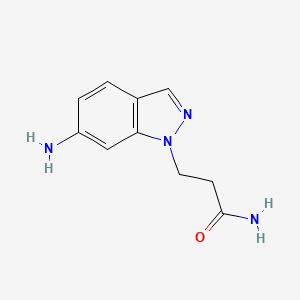

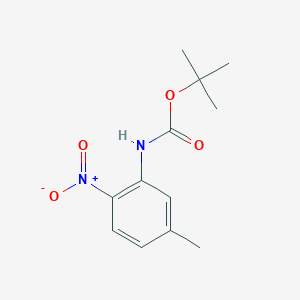
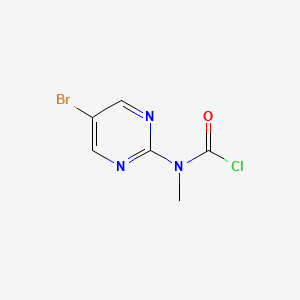
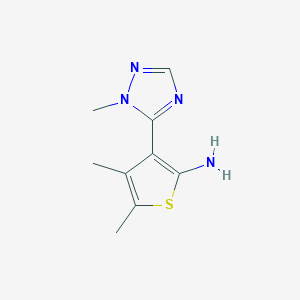
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)
